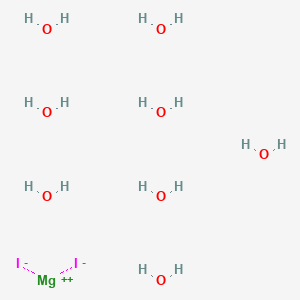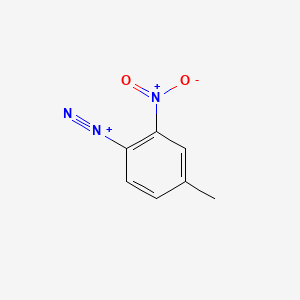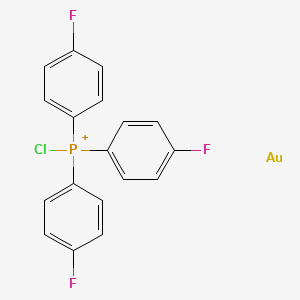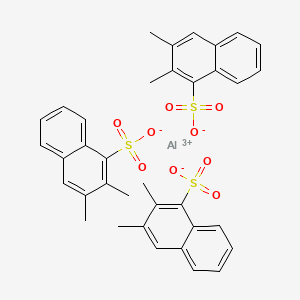
Aluminum tris(dimethylnaphthalenesulfonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum tris(dimethylnaphthalenesulfonate) is a coordination compound where an aluminum ion is coordinated with three dimethylnaphthalenesulfonate ligands. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum tris(dimethylnaphthalenesulfonate) typically involves the reaction of aluminum salts with dimethylnaphthalenesulfonic acid. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of aluminum tris(dimethylnaphthalenesulfonate) may involve large-scale reactions using aluminum chloride or aluminum sulfate as the aluminum source. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity.
Types of Reactions:
Oxidation: Aluminum tris(dimethylnaphthalenesulfonate) can undergo oxidation reactions, especially in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Substitution reactions can occur where the dimethylnaphthalenesulfonate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various ligands can be introduced under controlled conditions to replace the existing ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the dimethylnaphthalenesulfonate ligands.
Scientific Research Applications
Aluminum tris(dimethylnaphthalenesulfonate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique coordination properties.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of advanced materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of aluminum tris(dimethylnaphthalenesulfonate) involves its ability to coordinate with various molecular targets. The aluminum ion can interact with different functional groups, leading to changes in the chemical and physical properties of the target molecules. This coordination can affect molecular pathways and processes, making the compound useful in various applications.
Comparison with Similar Compounds
Aluminum tris(8-hydroxyquinoline): Known for its use in organic light-emitting diodes (OLEDs).
Aluminum tris(salophen): Used in catalysis and as a fluorescent probe in biological imaging.
Uniqueness: Aluminum tris(dimethylnaphthalenesulfonate) is unique due to its specific ligand structure, which imparts distinct properties and applications compared to other aluminum coordination compounds. Its ability to act as a catalyst and its potential in biological and industrial applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C36H33AlO9S3 |
|---|---|
Molecular Weight |
732.8 g/mol |
IUPAC Name |
aluminum;2,3-dimethylnaphthalene-1-sulfonate |
InChI |
InChI=1S/3C12H12O3S.Al/c3*1-8-7-10-5-3-4-6-11(10)12(9(8)2)16(13,14)15;/h3*3-7H,1-2H3,(H,13,14,15);/q;;;+3/p-3 |
InChI Key |
XLYCRIMUZNACND-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].CC1=CC2=CC=CC=C2C(=C1C)S(=O)(=O)[O-].[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


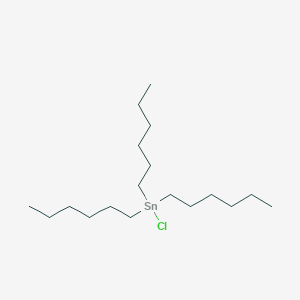
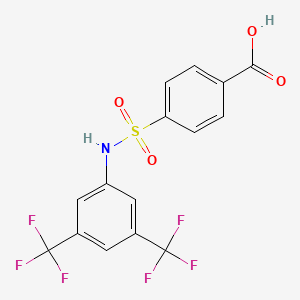
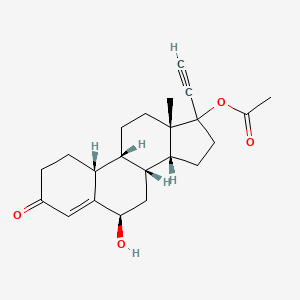
![3-[3-(3-carboxyphenyl)-5-methylphenyl]benzoic acid](/img/structure/B13790560.png)
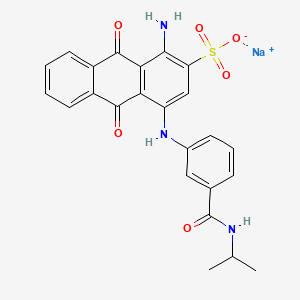
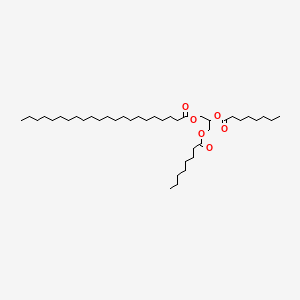

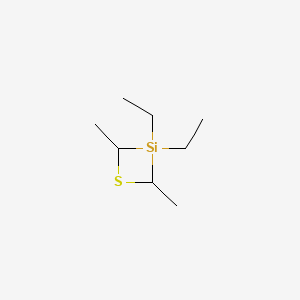
![2-{(2-Hydroxybenzoyl)[3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13790603.png)

